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Introduction

The Antigen 85 (Ag85) complex is a family of major secreted proteins in Mycobacterium
tuberculosis (M.tb), the causative agent of tuberculosis. This complex consists of three
homologous proteins: Ag85A (FbpA), Ag85B (FbpB), and Ag85C (FbpC), which are encoded by
the genes fbpA, fbpB, and fbpC, respectively.[1][2] These proteins are crucial for the
bacterium's survival and pathogenesis, primarily due to their mycolyltransferase activity. This
enzymatic function is essential for the final stages of the synthesis of the unique mycobacterial
cell wall, specifically in the formation of trehalose dimycolate (TDM, or cord factor) and the
attachment of mycolic acids to the arabinogalactan.[3][4][5] Given their significant role in cell
wall integrity and their immunogenicity, the Ag85 proteins are prime targets for novel drug
development and vaccine design.[4] Understanding the precise subcellular localization of each
Ag85 component is critical for elucidating their specific biological functions and for the effective
design of therapeutic strategies. This technical guide provides a comprehensive overview of
the subcellular distribution of Ag85 proteins, detailed experimental protocols for their
localization, and a visualization of their secretion pathway.

Data Presentation: Subcellular Distribution of Ag85
Proteins
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The Ag85 proteins are predominantly found in the culture filtrate (secreted) and associated with
the cell wall of M. tuberculosis. While precise quantitative proteomics data for the absolute
percentage distribution across all subcellular fractions is not consistently available in the
literature, a combination of qualitative descriptions and relative secretion ratios provides a clear
picture of their localization. Ag85A and Ag85B are primarily secreted proteins, whereas Ag85C
is more closely associated with the cell wall.[4] The three proteins are secreted into the culture
medium in a ratio of approximately 2:3:1 for Ag85A, Ag85B, and Ag85C, respectively.[1][2][6][7]

Culture Filtrate

Protein Cytoplasm Cell Membrane Cell Wall
(Secreted)
High (Relative
Ag85A Low Low Present ) ]
secretion ratio: 2)
High (Relative
Ag85B Low Low Present ) ]
secretion ratio: 3)
Moderate
Ag85C Low Low High (Relative

secretion ratio: 1)

Note: This table is a summary based on qualitative findings and relative secretion ratios. "Low,"
"Moderate," and "High" are relative terms. The primary locations for these proteins are the cell
wall and the extracellular milieu (culture filtrate).

Mandatory Visualization: Secretion Pathway of Ag85
Proteins

The Ag85 proteins are exported from the cytoplasm to the extracellular environment via the
general secretory (Sec) pathway. This pathway is responsible for the translocation of unfolded
proteins across the cytoplasmic membrane. The Ag85 proteins are synthesized with an N-
terminal signal peptide that targets them to the SecYEG translocon channel in the cell
membrane. The SecA ATPase provides the energy for the translocation process. Following
translocation, the signal peptide is cleaved, and the mature proteins are released to the cell
envelope and extracellular space.
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Caption: Sec-dependent secretion pathway of Ag85 proteins in M. tuberculosis.

Experimental Protocols
Subcellular Fractionation of M. tuberculosis

This protocol describes the separation of M. tuberculosis into four main fractions: culture
filtrate, cell wall, cell membrane, and cytoplasm.

Materials:

M. tuberculosis culture in mid-log phase

e Lysis Buffer: 20 mM Tris-HCI (pH 8.0), 150 mM NacCl, 20 mM KCI, 10 mM MgClI2, with
protease inhibitors

e Carbonate Buffer: 0.1 M Na2CO3 (pH 11)
o Tris-Buffered Saline (TBS)

e Glass beads (0.1 mm diameter)

o Bead beater/homogenizer

o Refrigerated centrifuge and ultracentrifuge

Procedure:
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Culture Filtrate Separation: Centrifuge the M. tuberculosis culture at 10,000 x g for 20
minutes at 4°C. The supernatant is the culture filtrate. Concentrate the proteins in the filtrate
using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).

Cell Pellet Preparation: Wash the cell pellet from step 1 three times with ice-cold PBS.

Cell Lysis: Resuspend the washed cell pellet in Lysis Buffer. Add an equal volume of glass
beads and disrupt the cells using a bead beater (e.g., 6 cycles of 30 seconds with 1-minute
intervals on ice).

Removal of Unbroken Cells: Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C to pellet
unbroken cells and debris. The supernatant is the whole-cell lysate.

Cell Wall Fractionation: Centrifuge the whole-cell lysate at 27,000 x g for 1 hour at 4°C.[8]
The pellet contains the cell wall fraction. Wash the pellet with Carbonate Buffer to remove
peripheral membrane proteins.

Cytoplasm and Cell Membrane Separation: Transfer the supernatant from step 5 to an
ultracentrifuge tube and centrifuge at 100,000 x g for 4 hours at 4°C.[8]

Cytoplasmic Fraction: The supernatant from the ultracentrifugation step is the cytoplasmic
fraction.

Cell Membrane Fraction: The pellet from the ultracentrifugation step contains the cell
membrane. Wash the pellet once with Carbonate Buffer and twice with TBS.[8]

Protein Quantification: Determine the protein concentration of each fraction using a standard
protein assay (e.g., BCA assay).
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Caption: Workflow for the subcellular fractionation of M. tuberculosis.
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Western Blot Analysis of Ag85 Proteins

This protocol details the detection of Ag85 proteins in the subcellular fractions obtained above.
Materials:

Subcellular fractions

SDS-PAGE gels (12% acrylamide)

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

Primary antibodies (monoclonal or polyclonal antibodies specific for Ag85A, Ag85B, and
Ag85C)

HRP-conjugated secondary antibody
Chemiluminescent substrate

TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:

Sample Preparation: Mix equal amounts of protein from each subcellular fraction with
Laemmli sample buffer and heat at 95°C for 5 minutes.

SDS-PAGE: Load the samples onto a 12% SDS-PAGE gel and run at 120V until the dye
front reaches the bottom of the gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a
wet or semi-dry transfer system.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with
gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in
blocking buffer, e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step as in step 6.

Detection: Incubate the membrane with a chemiluminescent substrate according to the
manufacturer's instructions and visualize the bands using an imaging system.

Immunoelectron Microscopy for Ag85 Localization

This protocol provides a general framework for localizing Ag85 proteins at the ultrastructural

level.

Materials:

M. tuberculosis cells

Fixatives (e.g., paraformaldehyde, glutaraldehyde)

Embedding resin (e.g., LR White)

Primary antibodies specific for Ag85 isoforms

Gold-conjugated secondary antibodies (e.g., 10 nm gold particles)
Uranyl acetate and lead citrate for staining

Transmission Electron Microscope (TEM)

Procedure:

Fixation: Fix M. tuberculosis cells in a mixture of paraformaldehyde and glutaraldehyde in a
suitable buffer (e.g., phosphate buffer) to preserve cellular structures.
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» Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol
and embed them in a resin such as LR White.

 Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an
ultramicrotome and place them on nickel grids.

e Immunolabeling: a. Block the sections with a blocking solution (e.g., BSA in PBS) to prevent
non-specific antibody binding. b. Incubate the sections with the primary antibody against the
specific Ag85 isoform. c. Wash the sections with PBS. d. Incubate the sections with the gold-
conjugated secondary antibody. e. Wash the sections thoroughly with PBS and then with
distilled water.

» Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

e Imaging: Examine the sections using a Transmission Electron Microscope. The gold particles
will appear as electron-dense black dots, indicating the location of the Ag85 protein.[9]

Surface Labeling of Ag85 Proteins

This protocol uses biotinylation to label surface-exposed proteins.
Materials:

Intact M. tuberculosis cells

Sulfo-NHS-LC-Biotin (or a similar membrane-impermeable biotinylation reagent)

Quenching solution (e.g., glycine or Tris-HCI)

Streptavidin-conjugated beads

Lysis buffer

Western blot reagents
Procedure:

o Cell Preparation: Wash mid-log phase M. tuberculosis cells with ice-cold PBS.
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 Biotinylation: Resuspend the cells in PBS and add the Sulfo-NHS-LC-Biotin reagent.
Incubate for 30 minutes at 4°C with gentle agitation to label surface-exposed primary

amines.

e Quenching: Quench the reaction by adding a quenching solution to inactivate the excess
biotinylation reagent.

o Cell Lysis: Wash the cells to remove the quenching solution and then lyse the cells as
described in the subcellular fractionation protocol.

o Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to pull down
the biotinylated (surface-exposed) proteins.

o Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate for the
presence of Ag85 proteins by Western blotting.

Conclusion

The Ag85 complex proteins are key components of the M. tuberculosis secretome and cell wall,
playing a vital role in the bacterium's physiology and interaction with the host. This guide has
summarized their subcellular localization, with Ag85A and Ag85B being predominantly secreted
and Ag85C showing a stronger association with the cell wall. The provided detailed
experimental protocols offer a robust framework for researchers to investigate the subcellular
distribution of these and other mycobacterial proteins. A thorough understanding of the
localization of the Ag85 proteins is paramount for the ongoing development of new diagnostics,
therapeutics, and vaccines to combat tuberculosis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5492497/
https://www.atlantis-press.com/article/125984747.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC97204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC97204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC97204/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2014.00321/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2014.00321/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4155671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4155671/
https://www.researchgate.net/publication/301774265_Mycobacterial_antigen_85_complex_Ag85_as_a_target_for_ficolins_and_mannose-binding_lectin
https://www.researchgate.net/publication/305643758_A_silicon_nitride_ISFET_based_immunosensor_for_Ag85B_detection_of_tuberculosis
https://bio-protocol.org/exchange/minidetail?id=15308536&type=30
https://www.researchgate.net/figure/Immunolocalisation-Photographs-of-Mycobacterium-tuberculosis-immunoelectron-microscopy_fig2_313766981
https://www.benchchem.com/product/b163796#subcellular-localization-of-ag85-proteins-in-m-tuberculosis
https://www.benchchem.com/product/b163796#subcellular-localization-of-ag85-proteins-in-m-tuberculosis
https://www.benchchem.com/product/b163796#subcellular-localization-of-ag85-proteins-in-m-tuberculosis
https://www.benchchem.com/product/b163796#subcellular-localization-of-ag85-proteins-in-m-tuberculosis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b163796?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

